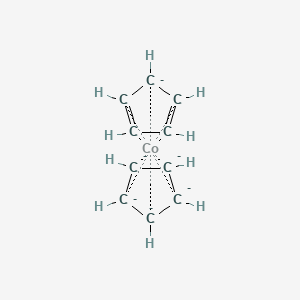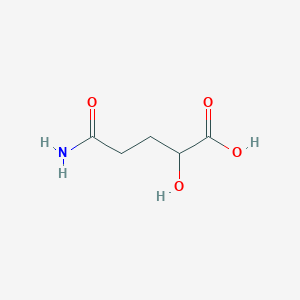
2-Hydroxyglutaramic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxyglutaramic acid is a dicarboxylic acid monoamide that is 5-amino-5-oxopentanoic acid carrying a hydroxy group at position 2. It is a metabolite identified in human breast milk. It has a role as a human metabolite. It is a dicarboxylic acid monoamide and a 2-hydroxy monocarboxylic acid. It derives from a glutaramic acid.
Wissenschaftliche Forschungsanwendungen
Role in Pathophysiology and Oncogenesis
2-Hydroxyglutaramic acid, structurally similar to α-ketoglutarate, plays a significant role in various physiological and pathological processes. It is notably involved in the pathophysiology of 2-hydroxyglutaric aciduria, tumors with mutant isocitrate dehydrogenase, and clear cell renal cell carcinoma. Recognized as an oncometabolite, it has garnered attention for its role in oncogenesis. Recent studies also highlight its accumulation in hypoxic or acidic environments and its influence on immune cell fate, thus extending its relevance beyond tumorigenesis (Du & Hu, 2021).
Diagnostic and Analytical Techniques
Advancements in analytical methods, such as field asymmetric waveform ion mobility spectrometry/mass spectrometry, have enabled rapid chiral discrimination of 2-hydroxyglutaric acid. This is crucial for detecting pathogenic mutations in cancer, offering a faster and more efficient approach compared to traditional chromatography or electrophoresis (Fukui et al., 2021).
Link to Neurological Disorders
L-2-hydroxyglutaric aciduria, a rare metabolic encephalopathy, is associated with the accumulation of L-2-hydroxyglutaric acid in body fluids and has been linked to the development of malignant brain tumors, highlighting a potential role in brain tumorigenesis (Moroni et al., 2004).
Biochemical and Genetic Insights
Research has identified mutations in genes encoding enzymes like FAD-dependent L-2-hydroxyglutarate dehydrogenase, which are implicated in the metabolism of L-2-hydroxyglutaric acid. These findings provide insight into the biochemical and genetic defects underlying disorders like L-2-hydroxyglutaric aciduria (Rzem et al., 2004).
Metabolic Regulation and Acidosis
Studies show that acidic pH acts as a metabolic switch for 2-hydroxyglutarate generation and signaling. This regulation, particularly in hypoxic or tumor microenvironments, is significant for understanding its role in metabolic pathways and oncometabolic events (Nadtochiy et al., 2016).
Eigenschaften
Produktname |
2-Hydroxyglutaramic acid |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
5-amino-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10) |
InChI-Schlüssel |
YEQXTNAAHMATGV-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C(C(=O)O)O |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid](/img/structure/B1251985.png)
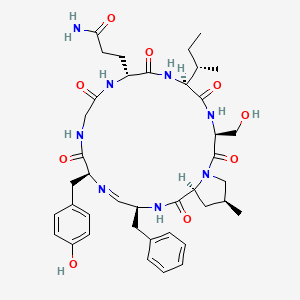
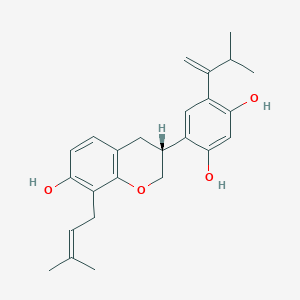
![[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-sulfooxy-2-(2-tetradecylhexadecoxy)oxan-3-yl]oxy-6-methyloxan-4-yl] hydrogen sulfate](/img/structure/B1251989.png)

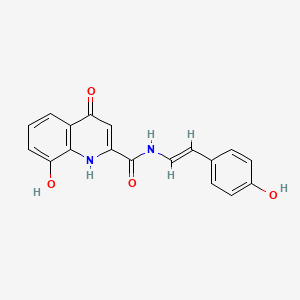
![1-(4-Fluorophenyl)-4-[1,2,3,6-tetrahydro-4-(4-chlorophenyl)pyridine-1-yl]butane-1-ol](/img/structure/B1251994.png)

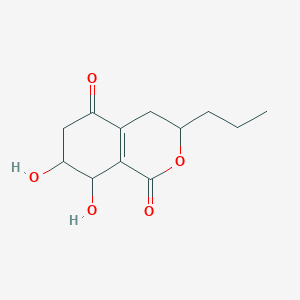
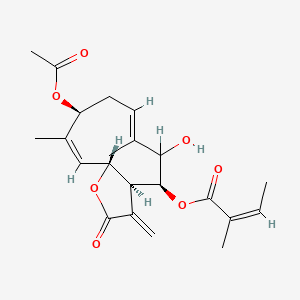


![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide](/img/structure/B1252002.png)
